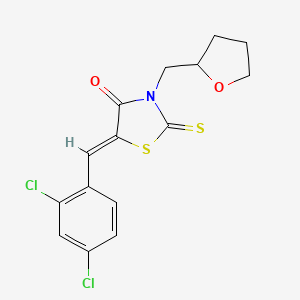

(5Z)-5-(2,4-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Description

(5Z)-5-(2,4-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with a dichlorobenzylidene and tetrahydrofuran-2-ylmethyl substituent, makes it a subject of interest in medicinal chemistry.

Properties

IUPAC Name |

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2S2/c16-10-4-3-9(12(17)7-10)6-13-14(19)18(15(21)22-13)8-11-2-1-5-20-11/h3-4,6-7,11H,1-2,5,8H2/b13-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSNVALIOODAPV-MLPAPPSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(OC1)CN2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,4-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with a thiazolidinone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The 2-thioxo group in the thiazolidinone ring is susceptible to nucleophilic attack, enabling functionalization at this position.

Electrophilic Addition to the Benzylidene Double Bond

The conjugated double bond in the (5Z)-benzylidene moiety undergoes electrophilic addition, particularly under acidic conditions.

Cycloaddition Reactions

The electron-deficient thiazolidinone system participates in [3+2] and [4+2] cycloadditions.

Oxidation and Reduction

The thiazolidinone ring and benzylidene group undergo redox transformations.

Hydrolysis and Degradation

Acidic or basic conditions cleave the thiazolidinone ring, enabling scaffold diversification.

Metal-Catalyzed Cross-Coupling

The dichlorophenyl group facilitates Suzuki-Miyaura and Ullmann couplings.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or bond cleavage.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(2,4-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has shown activity against a range of bacterial and fungal pathogens, making it a candidate for the development of new antimicrobial agents.

Medicine

In medicinal chemistry, this compound is investigated for its anticancer properties. Preliminary studies have indicated that it can inhibit the growth of certain cancer cell lines, suggesting its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its versatile reactivity makes it a valuable component in the production of various chemical products.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,4-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

(5Z)-5-(2,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the tetrahydrofuran-2-ylmethyl substituent.

(5Z)-5-(2,4-dichlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: Contains a methyl group instead of the tetrahydrofuran-2-ylmethyl substituent.

Uniqueness

The presence of the tetrahydrofuran-2-ylmethyl substituent in (5Z)-5-(2,4-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one imparts unique chemical and biological properties. This structural feature enhances its solubility and bioavailability, making it a more effective candidate for various applications compared to its analogs.

Biological Activity

The compound (5Z)-5-(2,4-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are known for their wide range of biological activities, including:

- Anticancer : Inhibition of cancer cell proliferation.

- Antimicrobial : Efficacy against various bacterial and fungal strains.

- Antidiabetic : Modulation of glucose metabolism.

- Analgesic : Pain-relieving properties.

- Anticonvulsant : Activity against seizure disorders.

Recent studies have highlighted the significance of structure-activity relationships (SAR) in enhancing the biological efficacy of these compounds .

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

- Mechanism : The compound may interact with DNA or inhibit key enzymes involved in cancer cell metabolism, leading to reduced viability of cancer cells .

Antimicrobial Activity

The antimicrobial activity of thiazolidin-4-one derivatives is well-documented. The compound has demonstrated effectiveness against a range of bacterial and fungal pathogens:

- Bacterial Inhibition : Studies have shown that it can inhibit Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell wall synthesis .

- Fungal Activity : The compound exhibits antifungal properties that surpass standard antifungal agents like ketoconazole .

Antidiabetic Potential

Thiazolidinones are recognized for their role in diabetes management. This compound may enhance insulin sensitivity and glucose uptake in peripheral tissues:

- Mechanism : It likely acts as a peroxisome proliferator-activated receptor (PPAR) agonist, influencing glucose metabolism pathways .

Table 1: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for (5Z)-5-(2,4-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one?

The compound is typically synthesized via Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-(tetrahydrofuran-2-ylmethyl)-2-thioxothiazolidin-4-one) and 2,4-dichlorobenzaldehyde. Key steps include:

- Reaction conditions : Reflux in ethanol/methanol under basic catalysis (e.g., NaOH/KOH) to facilitate Schiff base formation and subsequent cyclization .

- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of aldehyde to thiazolidinone) and reaction time (6–8 hours) .

Q. Which analytical techniques are critical for structural characterization of this compound?

- NMR spectroscopy : and NMR confirm the Z-configuration of the benzylidene group and tetrahydrofuran substitution patterns (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 3.5–4.0 ppm for tetrahydrofuran methylene) .

- X-ray crystallography : Resolves stereochemistry and crystal packing; bond lengths (e.g., C=S at ~1.63 Å) and dihedral angles validate the thiazolidinone core .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 413.02) .

Q. How is preliminary biological activity screening conducted for this compound?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with comparisons to standard drugs like ampicillin .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values, often showing activity in the 10–50 µM range .

- Mechanistic insights : Preliminary docking studies against targets like hemoglobin subunits or tubulin, though results may require validation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : Transition metals (e.g., ZnCl) in tetrahydrofuran (THF) improve cyclization efficiency by 15–20% .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side-product formation .

- Design of Experiments (DoE) : Multivariate analysis to optimize temperature (70–80°C), pH (8–9), and stirring rate .

Q. How do structural modifications (e.g., substituents on the benzylidene group) influence bioactivity?

- Electron-withdrawing groups (e.g., Cl at 2,4-positions) enhance antimicrobial activity by increasing electrophilicity and membrane penetration .

- Steric effects : Bulky substituents on the tetrahydrofuran ring reduce cytotoxicity, as seen in SAR studies comparing methyl vs. ethyl derivatives .

- Contradictions : Some studies report diminished activity with nitro groups, possibly due to metabolic instability; this requires further stability assays .

Q. What computational methods predict binding interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., dihydrofolate reductase) using PDB structures (e.g., 1U72) .

- MD simulations : GROMACS assesses binding stability over 100 ns trajectories, highlighting hydrogen bonds with active-site residues (e.g., Asp27, Arg57) .

- DFT calculations : B3LYP/6-31G(d) basis sets evaluate charge distribution and frontier molecular orbitals to explain reactivity .

Q. How can stereochemical integrity (Z-configuration) be preserved during synthesis?

- Kinetic control : Rapid cooling post-reaction prevents isomerization to the E-form .

- Analytical validation : NOESY NMR (nuclear Overhauser effects between benzylidene and thioxo groups) and X-ray diffraction confirm configuration .

Methodological Challenges and Solutions

Q. How are contradictions in biological data resolved (e.g., varying IC across studies)?

- Standardized protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., 48-hour exposure) .

- Metabolic interference : Pre-treat compounds with liver microsomes to assess stability; inactive metabolites may explain discrepancies .

Q. What advanced techniques isolate minor byproducts during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.